N,N-Dimethylformamide dimethyl acetal

Overview

Description

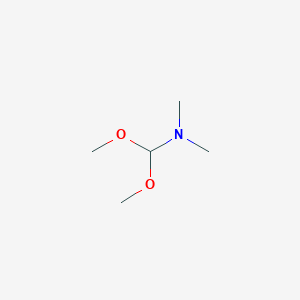

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent widely employed in organic synthesis for formylation, methylenation, and cyclization reactions. Structurally, it consists of a dimethylformamide core with two methyl groups attached to the acetal oxygen (OCH$3$)$2$. Its reactivity arises from the ability to transfer dimethylamino and methoxy groups, enabling the formation of enamines, amidines, and heterocyclic scaffolds. DMF-DMA is particularly valued in the synthesis of pharmaceuticals, agrochemicals, and natural product derivatives due to its efficiency in constructing complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:

N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:

Formylation: It is used in the formylation of active methylene and amino groups, leading to the formation of enamines and amidines.

Cyclization: It facilitates the cyclization of heterocyclic compounds by reacting with functional groups such as SH, NH, and OH.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Acids: For catalyzing the formation of acetals.

Bases: For deprotonation and subsequent nucleophilic attacks.

Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.

Major Products

The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .

Scientific Research Applications

Organic Synthesis

DMF-DMA serves as a crucial reagent in organic chemistry, particularly in the synthesis of complex molecules. Its primary applications include:

- Electrophilic Methylation : DMF-DMA acts as a source of methyl groups in alkylation reactions, facilitating the formation of various organic compounds.

- Synthesis of Aldehydes and Ketones : It reacts with carboxylic acids to produce acylating agents, which can acylate nucleophiles such as alcohols and amines. This method is especially valuable for synthesizing sterically hindered ketones and aldehydes .

Pharmaceutical Applications

In pharmaceutical chemistry, DMF-DMA is employed for:

- Derivatization of Compounds : A notable application is its use in the derivatization of perfluorocarboxylic acids for analysis via gas chromatography-mass spectrometry (GC-MS). This method allows for the effective extraction and analysis of these compounds from solid samples .

- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, including 1,2-disubstituted-3,4-dihydronaphthalenes and 2-aminopyridine derivatives through cascade reactions .

Agrochemical Applications

DMF-DMA plays a role in the development of agrochemicals by:

- Facilitating the Synthesis of Pesticides : It has been used to synthesize ketoester enamines that undergo cyclization to produce pyrazole derivatives, which are essential in pesticide chemistry .

Polymer Chemistry

In polymer science, DMF-DMA is applied as:

- A Solvent and Reactant : It is used in polymerization processes and as a solvent for various reactions due to its ability to dissolve a wide range of compounds.

Case Study 1: Synthesis of Aldehydes and Ketones

A study demonstrated the efficiency of DMF-DMA in synthesizing challenging aldehydes and ketones under mild conditions. The reaction yields were reported to be significantly higher than traditional methods, achieving over 85% yield for certain sterically hindered substrates .

Case Study 2: Derivatization for GC-MS Analysis

In an environmental chemistry study, DMF-DMA was successfully employed to derivatize perfluorocarboxylic acids from solid samples. The method showed high sensitivity and specificity, making it suitable for environmental monitoring applications .

Data Tables

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Synthesis of ketones and aldehydes | Over 85% yield |

| Pharmaceutical Chemistry | Derivatization for GC-MS | High sensitivity achieved |

| Agrochemical Development | Synthesis of pyrazole derivatives | Effective cyclization observed |

| Polymer Chemistry | Solvent for polymerization reactions | Versatile solvent properties |

Mechanism of Action

The mechanism by which N,N-dimethylformamide dimethyl acetal exerts its effects involves its role as a methylating and formylating agent. It reacts with nucleophiles, such as amines and alcohols, to form methylated and formylated products. The molecular targets include functional groups like carboxylic acids, phenols, and thiols. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

N,N-Dimethylformamide Diethyl Acetal (DMF-DEA)

DMF-DEA, where the methoxy groups in DMF-DMA are replaced with ethoxy groups, exhibits distinct reactivity. For instance, in the Batcho-Leimgruber indole synthesis, DMF-DEA avoids transesterification side reactions observed with DMF-DMA, yielding ethyl indole carboxylate (74% yield) without methyl ester byproducts. This highlights the influence of alkoxy substituents on reaction specificity.

N,N-Dimethylacetamide (DMAc) and Derivatives

However, DMF-DMA outperforms DMAc in formylation and methylenation due to its dual reactivity (C and O transfer). For example, DMF-DMA enables the synthesis of selenazines (56–95% yield) and anticoagulant intermediates (65–83% yield), whereas DMAc primarily serves as a solvent or mild acylating agent.

Other Formamide Acetals

- N,N-Diethylformamide Dimethyl Acetal : Larger ethyl groups reduce steric accessibility, leading to lower yields in selenazine synthesis (32–44% for Se analogs) compared to DMF-DMA (53–56%).

- N-Formylpyrrolidine Acetals : These are less reactive in enamine formation, often requiring harsher conditions (e.g., reflux vs. 30°C for DMF-DMA).

Functional Comparison in Key Reactions

Critical Analysis of Research Findings

- Reactivity vs. Stability : DMF-DMA’s methoxy groups enhance electrophilicity but increase sensitivity to nucleophilic attack, whereas bulkier analogs (e.g., DMF-DEA) trade reactivity for stability.

- Yield Optimization : In selenazine synthesis, sulfur analogs (S) achieve higher yields (95%) than selenium (Se, 56%) due to better orbital overlap.

- Metabolic Stability : Modifying acetal substituents in GPR142 agonists (e.g., ethyl vs. methyl) improves metabolic stability but reduces agonistic activity.

Biological Activity

N,N-Dimethylformamide dimethyl acetal (DMFDMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile compound with significant biological activity. This article explores its chemical properties, biological applications, and relevant research findings, including case studies and data tables.

DMFDMA is a colorless liquid with a rancid odor. Its molecular structure features a partially positive carbon atom, which acts as an electrophile in condensation reactions, and a partially negative nitrogen atom, which serves as a nucleophile. This unique structure allows DMFDMA to participate in various organic reactions, making it useful in synthetic chemistry and biological applications.

Biological Applications

DMFDMA has been investigated for its potential in several biological contexts:

- As an Alkylating Agent : DMFDMA has been utilized as an alkylating agent in the synthesis of various compounds, including heterocycles and other biologically active molecules .

- Inhibition of Enzymatic Activity : Studies have shown that DMFDMA can inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes .

- Antitumor Activity : Research indicates that derivatives of DMFDMA exhibit cytotoxic effects against cancer cell lines, including ovarian cancer (A2780 cells) and melanoma (B16-F10 cells). For instance, one study reported IC50 values of 19.5 μM for certain derivatives against A2780 cells .

Case Studies

- Antitumor Effects :

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Derivatives of DMFDMA were tested for antimicrobial properties against various bacterial strains. Notably, some derivatives exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of the parent compound .

Table 1: Biological Activity of DMFDMA Derivatives

| Compound | Cell Line | IC50 (μM) | Effect Type |

|---|---|---|---|

| MA-DAD | A2780 | 19.5 | Cytotoxic |

| MA-HDA | B16-F10 | 0.76 | Cytotoxic |

| MA-DMPA | Non-malignant | >100 | Non-cytotoxic |

| MA-DAD | MRSA | 0.15 | Antimicrobial |

Table 2: Enzyme Inhibition by DMFDMA

| Enzyme | Concentration (μM) | Inhibition (%) |

|---|---|---|

| α-Glucosidase | 10 | 70 |

| β-Galactosidase | 20 | 65 |

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of DMFDMA in heterocyclic chemistry, and how can reaction conditions be optimized for selenium-containing compounds?

DMFDMA is widely used to synthesize selenium-containing heterocycles, such as 4H-1,3-selenazoles and N-selenoamides, via condensation with selenol esters or selenoureas. Optimization involves adjusting stoichiometry (typically 1.2–2.0 equivalents of DMFDMA) and reaction time (2–12 hours) in anhydrous solvents like DMF or THF under nitrogen. Temperature ranges of 50–80°C are critical to prevent premature hydrolysis .

| Substrate Type | Product | Key Conditions | Yield (%) |

|---|---|---|---|

| Selenol esters | 4H-1,3-Selenazoles | DMF, 80°C, 6 h | 65–85 |

| Selenoureas | N-Selenoamides | THF, 60°C, 4 h | 70–90 |

Q. How does DMFDMA facilitate enamino ester formation, and what analytical methods validate its efficacy?

DMFDMA reacts with β-ketoesters to form enamino esters via nucleophilic substitution. Reaction progress is monitored using TLC (ethyl acetate/hexane, 1:4) and confirmed via H NMR by observing the disappearance of the keto carbonyl peak (δ 3.5–4.0 ppm) and emergence of enamine signals (δ 6.0–7.0 ppm). FT-IR analysis showing loss of the carbonyl stretch (~1700 cm) further validates conversion .

Q. What are the best practices for handling and storing DMFDMA to maintain reactivity?

DMFDMA is moisture-sensitive and must be stored under nitrogen at 2–8°C. Use anhydrous solvents (e.g., dried DMF over molecular sieves) and inert atmospheres (argon/glovebox) to prevent hydrolysis. Immediate use after opening is recommended to avoid degradation, which manifests as turbidity or precipitate formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in DMFDMA-mediated cycloaddition reactions with electron-deficient alkynes?

Conflicting reports on regioselectivity in cycloadditions (e.g., 1,2- vs. 1,3-disubstituted products) may arise from solvent polarity or alkyne substituent effects. Computational DFT studies (B3LYP/6-31G*) can map transition states, while kinetic isotopic labeling (e.g., C-DMFDMA) tracks intermediate formation. For example, polar solvents like DMF favor zwitterionic intermediates, altering regioselectivity .

Q. What strategies mitigate side reactions during DMFDMA-mediated formamidine synthesis?

Common side reactions include over-alkylation or hydrolysis. To suppress these:

- Use bulky bases (e.g., DBU) to deprotonate intermediates without nucleophilic attack.

- Add molecular sieves (3Å) to scavenge trace water.

- Employ low temperatures (0–25°C) for kinetically controlled reactions. LC-MS monitoring helps identify byproducts like methyl esters (m/z +14 shifts) for real-time adjustment .

Q. How does DMFDMA’s role as a catalyst in CO2_22/epoxide coupling compare to traditional Lewis acids?

DMFDMA acts as a bifunctional catalyst, activating epoxides via hydrogen bonding (O–H···OCH) and coordinating CO. Compared to Zn-based catalysts, DMFDMA achieves higher turnover frequencies (TOF: 1200 h vs. 800 h for ZnCl) but requires strict anhydrous conditions. In situ IR spectroscopy tracks cyclic carbonate formation (C=O stretch at 1800 cm) .

Q. Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported yields for DMFDMA-mediated heterocycle synthesis?

Variations often stem from substrate purity or residual moisture. Implement:

- Pre-reaction substrate purification via column chromatography.

- Karl Fischer titration to ensure solvent dryness (<50 ppm HO).

- Statistical design of experiments (DoE) to identify critical factors (e.g., temperature > stoichiometry) .

Q. What spectroscopic techniques differentiate DMFDMA-derived intermediates in multi-step syntheses?

- C NMR : Methoxy groups at δ 50–55 ppm and dimethylamino at δ 35–40 ppm.

- HRMS : Exact mass matching for intermediates (e.g., [M+H] = 120.1025 for CHNO).

- X-ray crystallography : Resolves ambiguous structures, especially for selenium-containing products .

Q. Advanced Applications

Q. Can DMFDMA replace traditional reagents in protecting-group strategies for nucleoside synthesis?

DMFDMA selectively protects 3’-OH groups in ribonucleosides via transient silylation followed by acetal formation. Compared to TMSCl, it reduces side reactions (e.g., 2’,5’-isomerization) and improves yields by 15–20%. However, it is incompatible with acid-labile substrates .

Q. What innovations leverage DMFDMA’s dual reactivity in cross-dehydrogenative coupling (CDC) reactions?

DMFDMA enables CDC between formamides and aldehydes via a radical mechanism. EPR spectroscopy detects TEMPO-trapped radicals, while Hammett plots correlate substituent effects with reactivity. Optimized conditions use catalytic FeCl (5 mol%) and DMFDMA (2.0 equiv) in acetonitrile at 100°C .

Properties

IUPAC Name |

1,1-dimethoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXGLVDWWRXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063540 | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a rancid odor; [BASF MSDS] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4637-24-5 | |

| Record name | Dimethylformamide dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylformamide-dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.